molecular formula C11H17NO3 B064418 5-(3-Ethoxy-5-methyl-1,2-oxazol-4-yl)pentanal CAS No. 179169-95-0

5-(3-Ethoxy-5-methyl-1,2-oxazol-4-yl)pentanal

Katalognummer: B064418
CAS-Nummer: 179169-95-0
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: JCZBUKVYYNOSPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal is a synthetic organic compound with the molecular formula C11H17NO3. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-ethoxy-5-methylisoxazole with pentanal in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at specific positions on the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Iodo-3-methylisoxazol-5-yl)methanol: Another isoxazole derivative with similar structural features.

    3-Ethoxy-5-methylisoxazole: A precursor in the synthesis of 5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal.

Uniqueness

5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

179169-95-0

Molekularformel

C11H17NO3

Molekulargewicht

211.26 g/mol

IUPAC-Name

5-(3-ethoxy-5-methyl-1,2-oxazol-4-yl)pentanal

InChI

InChI=1S/C11H17NO3/c1-3-14-11-10(9(2)15-12-11)7-5-4-6-8-13/h8H,3-7H2,1-2H3

InChI-Schlüssel

JCZBUKVYYNOSPG-UHFFFAOYSA-N

SMILES

CCOC1=NOC(=C1CCCCC=O)C

Kanonische SMILES

CCOC1=NOC(=C1CCCCC=O)C

Synonyme

4-Isoxazolepentanal,3-ethoxy-5-methyl-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.